L-lysine carboxymethylated cysteine hydrate
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Overview
Description
L-lysine carboxymethylated cysteine hydrate, also known as S-carboxymethylcysteine lysine monohydrate, is a mucoactive drug with antioxidant and anti-inflammatory properties. It is commonly used in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by increased mucus production. The compound works by reducing the viscosity of mucus, making it easier to expel, and has been recognized for its ability to improve the quality of life for patients with COPD .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-lysine carboxymethylated cysteine hydrate is synthesized through the reaction of L-cysteine with chloroacetic acid, resulting in the formation of S-carboxymethylcysteine. This intermediate is then reacted with L-lysine to form the lysine salt of S-carboxymethylcysteine. The reaction conditions typically involve aqueous solutions and controlled pH levels to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of carbocysteine lysine monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
L-lysine carboxymethylated cysteine hydrate undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxymethyl group can participate in substitution reactions with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic conditions
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
L-lysine carboxymethylated cysteine hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in modulating cellular redox states and as a potential antioxidant.
Medicine: Extensively researched for its therapeutic effects in respiratory diseases, particularly COPD. .
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes
Mechanism of Action
L-lysine carboxymethylated cysteine hydrate exerts its effects primarily through its mucolytic, antioxidant, and anti-inflammatory properties. The compound reduces the viscosity of mucus by breaking down the glycoprotein structure, facilitating easier expulsion. It also scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. Additionally, it modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: Another mucolytic agent with antioxidant properties.
Erdosteine: A mucolytic with additional anti-inflammatory effects.
Ambroxol: A mucolytic and expectorant used in respiratory conditions
Uniqueness
L-lysine carboxymethylated cysteine hydrate is unique due to its combined mucolytic, antioxidant, and anti-inflammatory properties. Unlike some other mucolytics, it has been shown to improve the quality of life in patients with COPD and reduce the frequency of exacerbations. Its ability to modulate multiple pathways makes it a versatile therapeutic agent .
Properties
CAS No. |
151756-26-2 |
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Molecular Formula |
C11H25N3O7S |
Molecular Weight |
343.40 g/mol |
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid;hydrate |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4S.H2O/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8;/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);1H2/t5-;3-;/m00./s1 |
InChI Key |
QVJUWKMADMJHJZ-PBUQCQDLSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O.O |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O.O |
Origin of Product |
United States |
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